Tacrolimus-13C,D2
Overview
Description
Tacrolimus-13C,D2 is the labelled analogue of Tacrolimus . It is a kind of immunosuppressant and could restrain the activity of FK-506 binding protein . Tacrolimus, also known as FK-506 or fujimycin, is an immunosuppressive drug usually used to prevent rejection of organ transplants and treatment of eczema .
Synthesis Analysis
The synthesis of this compound involves several factors that contribute to the response variability of immunosuppressant drugs . The type of extraction vial and cross-talk between analytes were investigated in this study . Tacrolimus 13C-d2 contributes to the Tacrolimus transition; therefore, it is a poor choice of internal standard .Molecular Structure Analysis
This compound is a 13C-labeled and deuterium labeled Tacrolimus . The molecular formula is C43[13C]H67D2NO12 . The formula weight is 807.0 .Chemical Reactions Analysis
FK-506-13C,D2 contains two deuterium atoms located on the carbon-13 bond . It is intended for use as an internal standard for the quantification of FK-506 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were reported in several studies . The correct relative retention time HPLC value of 39,40-dihydro tacrolimus was established .Scientific Research Applications
Immunosuppressant Drug Analysis
Tacrolimus-13C,D2 is used in the investigation of factors that cause variation in response of immunosuppressant drugs including Cyclosporin A, Tacrolimus, Sirolimus, and Everolimus . The type of extraction vial and cross-talk between analytes are investigated in this study .
LC-MS/MS Analysis
This compound is suited for quantitation of tacrolimus by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for clinical toxicology, therapeutic drug monitoring, or isotope dilution methods .
Internal Standard for Quantification
this compound is intended for use as an internal standard for the quantification of FK-506 (another name for Tacrolimus) by GC- or LC-MS .
Study of Immunosuppression Mechanism
The mechanism of action of Tacrolimus involves the formation of a high affinity complex with FK-506 Binding Protein 12 (FKBP12) . This compound can be used to study this mechanism.
Skin Carcinogenesis Research
Topical application of Tacrolimus has been found to accelerate carcinogenesis in mouse skin . This compound can be used in similar studies to understand the effect of Tacrolimus on skin carcinogenesis.
Therapeutic Drug Monitoring
this compound can be used in therapeutic drug monitoring, which involves measuring drug concentrations in blood at designated intervals to maintain a constant concentration in a patient’s bloodstream .
Mechanism of Action
Target of Action
Tacrolimus-13C,D2, a labeled variant of Tacrolimus, primarily targets the FK506 binding protein (FKBP) . FKBP is an intracellular protein that plays a crucial role in the immune response. The binding of Tacrolimus to FKBP forms a new complex .
Mode of Action
The Tacrolimus-FKBP complex inhibits calcineurin phosphatase , a key enzyme involved in T-lymphocyte activation . This inhibition disrupts T-lymphocyte signal transduction and the transcription of interleukin-2 (IL-2), a cytokine critical for the proliferation and differentiation of T cells .
Biochemical Pathways
The inhibition of calcineurin phosphatase by the Tacrolimus-FKBP complex affects the T-lymphocyte signaling pathway, leading to a decrease in IL-2 transcription . This results in the suppression of T-cell mediated immune responses, which is the primary mechanism of action of Tacrolimus as an immunosuppressant .
Pharmacokinetics
The pharmacokinetics of Tacrolimus are influenced by several factors, including the recipient’s cytochrome P450 3A5 genotype, days post-transplant, hematocrit, and body weight . These factors can significantly affect the absorption, distribution, metabolism, and excretion (ADME) properties of Tacrolimus, thereby impacting its bioavailability .
Result of Action
The inhibition of T-lymphocyte activation and IL-2 transcription by Tacrolimus leads to a reduction in the immune response . This immunosuppressive effect is beneficial in preventing organ transplant rejection and treating autoimmune diseases .
Action Environment
The action, efficacy, and stability of Tacrolimus can be influenced by various environmental factors. For instance, the binding of Tacrolimus to red blood cells is temperature-sensitive and nonlinear . Additionally, the uptake of Tacrolimus by red blood cells is strongly dependent on FKBP concentration . Therefore, changes in these environmental factors can significantly impact the action of Tacrolimus .
Safety and Hazards
properties
IUPAC Name |
1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJXYPPXXYFBGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H69NO12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tacrolimus is a macrolide immunosuppressant produced by Streptomyces tsukubaensis. Tacrolimus is commercially available for topical use as a 0.03 or 0.1% ointment. The exact mechanism(s) of action of tacrolimus in the treatment of atopic dermatitis has not been elucidated but appears to involve inhibition of the activation of T cells. Tacrolimus also has been shown to inhibit release of mediators from skin mast cells and basophils and to downregulate the expression of high-affinity receptors for immunoglobulin E (IgE) on Langerhans cells. Although tacrolimus is not genotoxic and does not interact directly with DNA, the drug may impair local immunosurveillance., Tacrolimus inhibits T-lymphocyte activation, although the exact mechanism of action is not known. Experimental evidence suggests that tacrolimus binds to an intracellular protein, FKBP-12. A complex of tacrolimus-FKBP-12, calcium, calmodulin, and calcineurin is then formed and the phosphatase activity of calcineurin inhibited. This effect may prevent the dephosphorylation and translocation of nuclear factor of activated T-cells (NF-AT), a nuclear component thought to initiate gene transcription for the formation of lymphokines (such as interleukin-2, gamma interferon). The net result is the inhibition of T-lymphocyte activation (i.e., immunosuppression)., The mechanism of action of tacrolimus in atopic dermatitis is not known. While the following have been observed, the clinical significance of these observations in atopic dermatitis is not known. It has been demonstrated that tacrolimus inhibits T-lymphocyte activation by first binding to an intracellular protein, FKBP-12. A complex of tacrolimus-FKBP-12, calcium, calmodulin, and calcineurin is then formed and the phosphatase activity of calcineurin is inhibited. This effect has been shown to prevent the dephosphorylation and translocation of nuclear factor of activated T-cells (NF-AT), a nuclear component thought to initiate gene transcription for the formation of lymphokines (such as interleukin-2, gamma interferon). Tacrolimus also inhibits the transcription for genes which encode IL-3, IL-4, IL-5, GM-CSF, and TNF-a, all of which are involved in the early stages of T-cell activation. Additionally, tacrolimus has been shown to inhibit the release of pre-formed mediators from skin mast cells and basophils, and to down regulate the expression of FceRI on Langerhans cells., Tacrolimus, formerly known as FK506, is a macrolide antibiotic with immunosuppressive properties. Although structurally unrelated to cyclosporin A (CsA), its mode of action is similar. It exerts its effects principally through impairment of gene expression in target cells. Tacrolimus bonds to an immunophilin, FK506 binding protein (FKBP). This complex inhibits calcineurin phosphatase. The drug inhibits calcium-dependent events, such as interleukin-2 gene transcription, nitric oxide synthase activation, cell degranulation, and apoptosis. Tacrolimus also potentiates the actions of glucocorticoids and progesterone by binding to FKBPs contained within the hormone receptor complex, preventing degradation. The agent may enhance expression of the transforming growth factor beta-1 gene in a fashion analogous to that demonstrated for CsA. T cell proliferation in response to ligation of the T cell receptor is inhibited by tacrolimus. Type 1 T helper cells appear to be preferentially suppressed compared with type 2 T helper cells. T cell-mediated cytotoxicity is impaired. B cell growth and antibody production are affected indirectly by the suppression of T cell-derived growth factors necessary for these functions. Antigen presentation appears to be spared. ... | |
Details | PMID:8588225, Thomson AW et al; Ther Drug Monit 17 (6): 584-91 (1995) | |
Record name | Tacrolimus | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8195 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
104987-11-3 | |
Record name | (3S,4R,5R,8R,9Z,12R,14S,15R,16S,18R,19R,26aS)-8-allyl-5,19-dihydroxy-3-{(E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylvinyl}-14,16-dimethoxy-4,10,12,18-tetramethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-3H-15,19-epoxypyrido[2,1-c][1,4]oxazacyclotricosine-1,7,20,21(4H,23H)-tetrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(1Z)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(prop-2-en-1-yl)-11,28-dioxa-4-azatricyclo[22.3.1.0^{4,9}]octacos-18-ene-2,3,10,16-tetrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tacrolimus | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8195 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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